Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
CAS No.: 1219977-15-7
Cat. No.: VC3400652
Molecular Formula: C20H24ClNO3
Molecular Weight: 361.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219977-15-7 |
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Molecular Formula | C20H24ClNO3 |
Molecular Weight | 361.9 g/mol |
IUPAC Name | benzyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride |
Standard InChI | InChI=1S/C20H23NO3.ClH/c22-20(24-14-16-5-2-1-3-6-16)18-8-10-19(11-9-18)23-15-17-7-4-12-21-13-17;/h1-3,5-6,8-11,17,21H,4,7,12-15H2;1H |
Standard InChI Key | PKCYHOZQCPZEHA-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES | C1CC(CNC1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) has the molecular formula CHClNO and a molecular weight of 361.86 g/mol . The structure comprises:
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A benzoate ester backbone (CHCOO−) at the para position.
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A piperidin-3-ylmethoxy group (-O-CH-CHN) attached to the benzene ring.
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A benzyl protecting group (CHCH-) esterified to the carboxylate.
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A hydrochloride counterion stabilizing the piperidine nitrogen .
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Synthetic Routes
The synthesis of benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride typically involves multi-step organic reactions, as inferred from analogous piperidine derivatives :
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Protection of Piperidine:
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Etherification:
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The hydroxyl group of 4-hydroxybenzoic acid reacts with 3-(chloromethyl)piperidine via nucleophilic substitution to form the piperidinylmethoxy linkage.
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Benzylation:
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The carboxylate group is esterified with benzyl bromide in the presence of a base (e.g., potassium carbonate).
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Salt Formation:
Optimization Strategies
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Catalytic Hydrogenation: Rhodium on carbon (Rh/C) under 0.5–2.0 MPa H pressure facilitates deprotection steps .
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Chiral Resolution: L-Di-p-toluyl tartaric acid (L-DTTA) is used to isolate enantiomerically pure forms, critical for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .
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Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous acidic/basic conditions due to the ester moiety.
Table 2: Physicochemical Data
Property | Value | Method |
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Melting Point | 180–185°C (decomposes) | DSC |
LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational |
pKa (Piperidine N-H) | 8.9 | Potentiometric |
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Piperidine Derivatives
Compound | CAS | Molecular Formula | Key Difference |
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Benzyl 4-(4-piperidinylmethoxy)benzoate HCl | 1220034-71-8 | CHClNO | Piperidine substituent position (4 vs. 3) |
Methyl 3-(piperidin-4-yl)benzoate HCl | 726185-54-2 | CHClNO | Methyl ester vs. benzyl ester |
Future Research Directions
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